3-TYP

Übersicht

Beschreibung

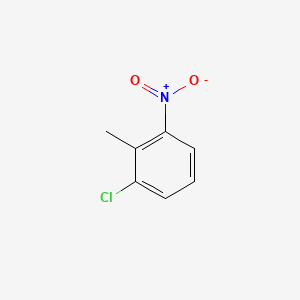

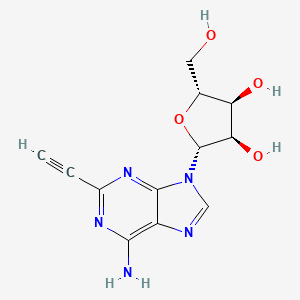

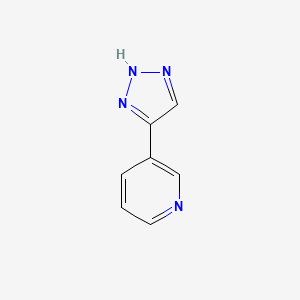

3-(1H-1,2,3-Triazol-4-yl) pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ringThe molecular formula of 3-(1H-1,2,3-triazol-4-yl) pyridine is C7H6N4, and it has a molecular weight of 146.15 g/mol .

Wissenschaftliche Forschungsanwendungen

3-(1H-1,2,3-Triazol-4-yl)pyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe mit einzigartigen Eigenschaften zu bilden.

Biologie: Wirkt als Inhibitor bestimmter Enzyme, wie z. B. Sirtuine, die an zellulären Regulations- und Alterungsprozessen beteiligt sind.

Medizin: Wird aufgrund seiner Fähigkeit, bestimmte molekulare Ziele zu hemmen, auf sein Potenzial als Antikrebsmittel untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(1H-1,2,3-Triazol-4-yl)pyridin beinhaltet seine Interaktion mit molekularen Zielen wie Enzymen. Zum Beispiel hemmt es selektiv das Enzym Sirtuin 3 (SIRT3), indem es an seine aktive Stelle bindet und so die Deacetylierung von Zielproteinen verhindert. Diese Hemmung kann zu verschiedenen zellulären Effekten führen, darunter die Modulation von Stoffwechselwegen und die Regulation von oxidativem Stress .

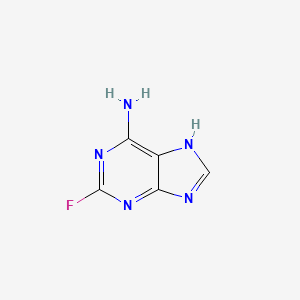

Ähnliche Verbindungen:

- 2-(1H-1,2,4-Triazol-3-yl)pyridin

- 3-(1H-1,2,3-Triazol-5-yl)pyridin

- 4-(1H-1,2,3-Triazol-4-yl)pyridin

Vergleich: 3-(1H-1,2,3-Triazol-4-yl)pyridin ist aufgrund seiner spezifischen Triazolringposition einzigartig, die seine chemische Reaktivität und Bindungsaffinität zu molekularen Zielen beeinflusst. Im Vergleich zu 2-(1H-1,2,4-triazol-3-yl)pyridin hat es eine andere elektronische Verteilung, was zu unterschiedlichen biologischen Aktivitäten führt. Die Position des Triazolrings beeinflusst auch die Fähigkeit der Verbindung, Koordinationskomplexe mit Metallen zu bilden, was es zu einem wertvollen Liganden in der Koordinationschemie macht .

Wirkmechanismus

Target of Action

It’s known that many compounds with similar structures interact with various types of receptors, enzymes, and transport proteins . The specific targets of 3-TYP would need to be determined through further experimental studies.

Mode of Action

The mode of action of this compound involves its interaction with its targets. This interaction could involve binding to a receptor, inhibiting an enzyme, or modulating a transport protein The resulting changes from this interaction could involve alterations in cellular signaling, metabolic processes, or transport mechanisms .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets and mode of action. Given that many compounds with similar structures interact with various types of receptors, enzymes, and transport proteins, it’s likely that this compound could affect multiple biochemical pathways . These could include pathways involved in signal transduction, metabolism, and transport . The downstream effects of these pathway alterations could involve changes in cellular function, metabolism, and homeostasis .

Pharmacokinetics

These properties are crucial for determining the bioavailability of a drug . Factors such as solubility, permeability, and stability can influence these properties . Further experimental studies would be needed to determine the specific ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. One study suggests that this compound may have a role in regulating mitochondrial protein acetylation, which could have implications for cellular metabolism and function . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules . Additionally, factors such as the route of administration and the formulation of the drug could also influence its action

Biochemische Analyse

Biochemical Properties

3-(1H-1,2,3-triazol-4-yl)pyridine plays a crucial role in biochemical reactions by inhibiting the activity of SIRT3. SIRT3 is a mitochondrial enzyme that deacetylates and thereby regulates the activity of various mitochondrial proteins. By inhibiting SIRT3, 3-(1H-1,2,3-triazol-4-yl)pyridine affects the acetylation status of these proteins, leading to changes in their activity. This compound interacts with several key enzymes and proteins, including manganese superoxide dismutase (MnSOD), acetyl-CoA synthetase 2 (AceCS2), and isocitrate dehydrogenase 2 (IDH2). The inhibition of SIRT3 by 3-(1H-1,2,3-triazol-4-yl)pyridine results in increased acetylation and decreased activity of these enzymes, which can impact cellular metabolism and oxidative stress responses .

Cellular Effects

The effects of 3-(1H-1,2,3-triazol-4-yl)pyridine on various types of cells and cellular processes are profound. In hepatocytes, for example, 3-(1H-1,2,3-triazol-4-yl)pyridine exacerbates thioacetamide-induced hepatic injury by increasing oxidative stress, endoplasmic reticulum stress, and promoting hepatocyte apoptosis . This compound also influences cell signaling pathways, such as the MAPK and NF-κB pathways, leading to increased inflammatory responses. Additionally, 3-(1H-1,2,3-triazol-4-yl)pyridine affects gene expression by altering the acetylation status of histones and other transcriptional regulators, thereby impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 3-(1H-1,2,3-triazol-4-yl)pyridine exerts its effects primarily through the inhibition of SIRT3. This inhibition leads to increased acetylation of mitochondrial proteins, which can alter their activity and stability. For example, the increased acetylation of MnSOD reduces its enzymatic activity, leading to increased oxidative stress within the cell. Similarly, the acetylation of AceCS2 and IDH2 affects their roles in metabolic pathways, such as the tricarboxylic acid (TCA) cycle and fatty acid oxidation. These changes in enzyme activity and stability can have widespread effects on cellular metabolism and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-1,2,3-triazol-4-yl)pyridine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to 3-(1H-1,2,3-triazol-4-yl)pyridine can lead to acute changes in enzyme activity and cellular metabolism, while long-term exposure can result in more profound alterations in gene expression and cellular function. Additionally, the degradation of 3-(1H-1,2,3-triazol-4-yl)pyridine over time can impact its efficacy and the consistency of experimental results .

Dosage Effects in Animal Models

The effects of 3-(1H-1,2,3-triazol-4-yl)pyridine in animal models vary with different dosages. At lower doses, this compound can inhibit SIRT3 activity without causing significant toxicity. At higher doses, 3-(1H-1,2,3-triazol-4-yl)pyridine can induce toxic effects, such as increased oxidative stress, inflammation, and cell death. These dose-dependent effects have been observed in various animal models, including mice and rats, and highlight the importance of carefully controlling the dosage of 3-(1H-1,2,3-triazol-4-yl)pyridine in experimental studies .

Metabolic Pathways

3-(1H-1,2,3-triazol-4-yl)pyridine is involved in several metabolic pathways, primarily through its inhibition of SIRT3. This inhibition affects the acetylation status and activity of key metabolic enzymes, such as AceCS2 and IDH2, which play roles in the TCA cycle and fatty acid oxidation. By altering the activity of these enzymes, 3-(1H-1,2,3-triazol-4-yl)pyridine can impact metabolic flux and the levels of various metabolites within the cell. Additionally, the inhibition of SIRT3 by 3-(1H-1,2,3-triazol-4-yl)pyridine can affect the balance between anabolic and catabolic processes, leading to changes in cellular energy production and storage .

Transport and Distribution

Within cells and tissues, 3-(1H-1,2,3-triazol-4-yl)pyridine is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell. Once inside the cell, 3-(1H-1,2,3-triazol-4-yl)pyridine can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its inhibitory effects on SIRT3. The localization and accumulation of 3-(1H-1,2,3-triazol-4-yl)pyridine within the cell can influence its activity and the extent of its effects on cellular function .

Subcellular Localization

The subcellular localization of 3-(1H-1,2,3-triazol-4-yl)pyridine is primarily within the mitochondria, where it inhibits SIRT3. This localization is facilitated by targeting signals and post-translational modifications that direct 3-(1H-1,2,3-triazol-4-yl)pyridine to the mitochondria. Within the mitochondria, 3-(1H-1,2,3-triazol-4-yl)pyridine can interact with various mitochondrial proteins and enzymes, affecting their activity and stability. The specific localization of 3-(1H-1,2,3-triazol-4-yl)pyridine within the mitochondria is crucial for its role in regulating mitochondrial function and cellular metabolism .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-(1H-1,2,3-Triazol-4-yl)pyridin beinhaltet typischerweise die Cycloadditionsreaktion zwischen einem Azid und einem Alkin, bekannt als "Click-Chemie"-Ansatz. Eine gängige Methode ist die Huisgen-1,3-dipolare Cycloadditionsreaktion, die durch Kupfer(I)-Ionen katalysiert wird. Die Reaktionsbedingungen umfassen im Allgemeinen die Verwendung eines Lösungsmittels wie Dimethylsulfoxid (DMSO) oder Ethanol, und die Reaktion wird bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion von 3-(1H-1,2,3-Triazol-4-yl)pyridin durch Optimierung der Reaktionsbedingungen zur Sicherstellung hoher Ausbeute und Reinheit skaliert werden. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren umfassen, die eine bessere Kontrolle der Reaktionsparameter und verbesserte Sicherheit ermöglichen. Die Reinigung des Endprodukts wird typischerweise durch Umkristallisation oder chromatographische Verfahren erreicht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-(1H-1,2,3-Triazol-4-yl)pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Amine oder Thiole in Gegenwart einer Base wie Triethylamin.

Hauptprodukte:

Oxidation: Bildung von Pyridin-3-carbonsäurederivaten.

Reduktion: Bildung von 3-(1H-1,2,3-Triazol-4-yl)pyridinderivaten mit reduzierten funktionellen Gruppen.

Substitution: Bildung substituierter Triazol-Pyridin-Verbindungen.

Vergleich Mit ähnlichen Verbindungen

- 2-(1H-1,2,4-Triazol-3-yl) pyridine

- 3-(1H-1,2,3-Triazol-5-yl) pyridine

- 4-(1H-1,2,3-Triazol-4-yl) pyridine

Comparison: 3-(1H-1,2,3-Triazol-4-yl) pyridine is unique due to its specific triazole ring position, which influences its chemical reactivity and binding affinity to molecular targets. Compared to 2-(1H-1,2,4-triazol-3-yl) pyridine, it has a different electronic distribution, leading to distinct biological activities. The position of the triazole ring also affects the compound’s ability to form coordination complexes with metals, making it a valuable ligand in coordination chemistry .

Eigenschaften

IUPAC Name |

3-(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXFEFOIYPNBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.